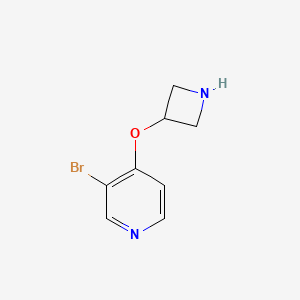

4-(Azetidin-3-yloxy)-3-bromopyridine

Description

4-(Azetidin-3-yloxy)-3-bromopyridine is a brominated pyridine derivative functionalized with an azetidine ring connected via an ether linkage at the 4-position of the pyridine core. The azetidine group (a four-membered saturated nitrogen heterocycle) introduces steric and electronic effects distinct from bulkier or more flexible heterocycles like morpholine or piperidine.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)-3-bromopyridine |

InChI |

InChI=1S/C8H9BrN2O/c9-7-5-10-2-1-8(7)12-6-3-11-4-6/h1-2,5-6,11H,3-4H2 |

InChI Key |

WBURVWGUFXZKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=C(C=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-3-bromopyridine typically involves the following steps:

Formation of Azetidine: Azetidine can be synthesized through the cyclization of 3-chloropropylamine under basic conditions.

Bromopyridine Derivative: The bromination of pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Ether Formation: The final step involves the nucleophilic substitution reaction where the azetidine reacts with 3-bromopyridine under basic conditions to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the compound, such as N-oxides.

Reduction Products: Reduced forms, potentially altering the bromine or nitrogen functionalities.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Activity: Studied for its antimicrobial, antiviral, and anticancer properties.

Industry:

Material Science:

Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromopyridine largely depends on its interaction with biological targets. It may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Binding to specific receptors, altering signal transduction pathways.

DNA Interaction: Intercalating with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 4-(Azetidin-3-yloxy)-3-bromopyridine with analogous bromopyridine derivatives:

| Compound | Substituent at Pyridine 4-Position | Key Features |

|---|---|---|

| This compound | Azetidin-3-yloxy | Compact, rigid heterocycle; moderate steric bulk; weak electron-donating via ether oxygen. |

| 3-Bromopyridine | None | Parent compound; highly reactive bromine site; no steric hindrance. |

| 4-Amino-3-bromopyridine | Amino (-NH₂) | Strong electron-donating group; enhances nucleophilic substitution reactivity. |

| 4-(Pyridin-3-yl)morpholine | Morpholine | Six-membered heterocycle; flexible; oxygen and nitrogen modulate electronics. |

| 4-Bromo-3-cyclopropylpyridine | Cyclopropyl | Sterically bulky; electron-withdrawing cyclopropane may deactivate pyridine. |

Reactivity in Cross-Coupling Reactions

- 3-Bromopyridine : Widely used in Pd-catalyzed reactions. For example, coupling with hydroxylamine derivatives yields isoxazolidines with moderate diastereoselectivity (3:1 dr) and 77% yield .

- 4-Amino-3-bromopyridine: The amino group directs reactivity toward electrophilic substitutions. In Suzuki reactions, amino-substituted bromopyridines often require tailored catalysts due to electronic deactivation .

- This compound: The azetidine’s ether oxygen may slightly deactivate the pyridine ring compared to amino groups but enhance regioselectivity in couplings. No direct data are available, but analogous azetidine-containing compounds show utility in medicinal chemistry for constrained geometries .

Challenges and Limitations

- Diastereoselectivity : Pd-catalyzed reactions of bromopyridines with flexible substrates (e.g., hydroxylamines) often suffer from modest selectivity (2–3:1 dr), suggesting that rigidifying groups like azetidine could improve stereocontrol .

- Yield Optimization : Morpholine-containing pyridines achieve lower yields (e.g., 36%) compared to simpler bromopyridines, underscoring the need for tailored conditions when incorporating heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.